molecular formula C19H26N2O B279452 N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine

N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine

Cat. No. B279452
M. Wt: 298.4 g/mol
InChI Key: SHASHMDVENOVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine, commonly referred to as ENPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ENPA is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is classified as an amine.

Mechanism of Action

ENPA acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, ENPA can modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward-related behaviors.
Biochemical and Physiological Effects
ENPA has been shown to have several biochemical and physiological effects. In animal studies, ENPA has been shown to reduce locomotor activity and attenuate the rewarding effects of drugs of abuse, such as cocaine and amphetamine. ENPA has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

ENPA has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. ENPA is also relatively easy to synthesize, which makes it accessible to researchers. However, ENPA has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, ENPA has poor solubility in water, which can limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on ENPA. One area of interest is the development of novel therapeutics for neuropsychiatric disorders based on the structure of ENPA. Another area of interest is the study of the long-term effects of ENPA on behavior and physiology. Additionally, there is ongoing research on the role of the dopamine D3 receptor in various physiological processes, which may lead to new insights into the mechanisms of action of ENPA.

Synthesis Methods

ENPA can be synthesized using a multi-step process that involves the reaction of naphthalene with ethylene oxide to form 2-ethoxy-1-naphthol. This intermediate is then reacted with piperidine and formaldehyde to form ENPA. The yield of this reaction is typically around 50%.

Scientific Research Applications

ENPA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ENPA has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and addiction. In pharmacology, ENPA has been used as a tool compound to study the role of the dopamine D3 receptor in various physiological processes, including locomotor activity and reward-related behaviors. In medicinal chemistry, ENPA has been used as a lead compound for the development of novel therapeutics for neuropsychiatric disorders.

properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(2-ethoxynaphthalen-1-yl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C19H26N2O/c1-2-22-19-8-7-16-5-3-4-6-17(16)18(19)14-21-13-15-9-11-20-12-10-15/h3-8,15,20-21H,2,9-14H2,1H3

InChI Key

SHASHMDVENOVJT-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3

Origin of Product

United States

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